molecular formula C15H14N2O2S3 B2901543 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1235228-44-0

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Cat. No. B2901543
CAS RN: 1235228-44-0
M. Wt: 350.47
InChI Key: CURKFUATBIEFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In agriculture, it inhibits the growth of weeds by interfering with their metabolic processes. In materials science, it acts as a hole-transporting material by facilitating the movement of positive charges in organic solar cells.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects, depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. In agriculture, it has been shown to inhibit the growth of weeds without affecting the growth of crops. In materials science, it has been shown to improve the efficiency of organic solar cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to selectively target cancer cells or weeds without affecting normal cells or crops. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide. In medicine, further studies could investigate its potential as a combination therapy with other anticancer agents, or its potential as a treatment for other diseases. In agriculture, further studies could investigate its potential as a selective herbicide for specific weed species. In materials science, further studies could investigate its potential as a hole-transporting material in other types of organic electronics, such as organic light-emitting diodes. Additionally, further studies could investigate the potential environmental impact of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, particularly in the context of its use as a herbicide.

Synthesis Methods

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide involves the reaction of pyridine-2-carboxaldehyde and thiophene-3-carboxaldehyde with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide has been studied for its potential applications in various fields. In medicine, it has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agriculture, it has been investigated as a potential herbicide, with studies showing its ability to inhibit the growth of certain weeds. In materials science, it has been studied for its potential use in organic electronics, with studies demonstrating its ability to act as a hole-transporting material in organic solar cells.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S3/c18-22(19,15-5-3-8-21-15)17(10-13-6-9-20-12-13)11-14-4-1-2-7-16-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURKFUATBIEFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.